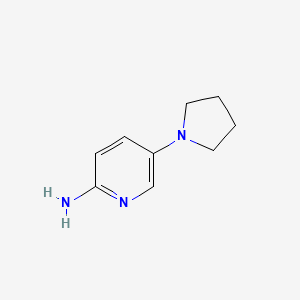

5-(Pyrrolidin-1-yl)pyridin-2-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-pyrrolidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBRHMIVZVUWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588366 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937623-38-6 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and characterization details.

Introduction

This compound is a substituted aminopyridine derivative. The incorporation of a pyrrolidine moiety into the pyridine scaffold can significantly influence the physicochemical and pharmacological properties of a molecule, making this compound a desirable intermediate for the synthesis of novel therapeutic agents. The synthetic route detailed herein involves a nucleophilic aromatic substitution followed by a nitro group reduction, offering a practical and accessible method for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process starting from commercially available 5-bromo-2-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution

The first step involves the nucleophilic aromatic substitution of the bromine atom in 5-bromo-2-nitropyridine with pyrrolidine. The electron-withdrawing nitro group at the 2-position activates the pyridine ring towards nucleophilic attack at the 5-position. This reaction is efficiently carried out using microwave irradiation, which significantly reduces the reaction time.

Step 2: Nitro Group Reduction

The second step is the reduction of the nitro group in the intermediate, 2-nitro-5-(pyrrolidin-1-yl)pyridine, to the corresponding primary amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Synthetic Scheme

Caption: Overall synthetic route from 5-bromo-2-nitropyridine.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

This protocol is adapted from a literature procedure and utilizes microwave-assisted synthesis for efficient reaction.[1]

Materials:

-

5-Bromo-2-nitropyridine

-

Pyrrolidine

-

Ethyl acetate

-

Heptane

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Microwave reactor (e.g., Biotage)

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vial, a mixture of 5-bromo-2-nitropyridine (600 mg, 2.93 mmol) and pyrrolidine (1.05 g, 14.63 mmol) is prepared.[1]

-

The vial is sealed and heated in a microwave reactor for 1 hour at 120 °C.[1]

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic phase is washed twice with water, dried over anhydrous MgSO₄, and filtered.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient (from 100:0 to 50:50 v/v) to yield 2-nitro-5-(pyrrolidin-1-yl)pyridine.[1]

Quantitative Data:

| Starting Material | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |

| 5-Bromo-2-nitropyridine | 202.01 | 600 | 2.93 |

| Pyrrolidine | 71.12 | 1050 | 14.63 |

| Product | Molar Mass ( g/mol ) | Yield (mg) | Yield (%) |

| 2-Nitro-5-(pyrrolidin-1-yl)pyridine | 193.20 | 410 | ~72% |

Step 2: Synthesis of this compound

This protocol describes a general method for the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:

-

2-Nitro-5-(pyrrolidin-1-yl)pyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Round-bottom flask

-

Filter funnel and flask

-

Rotary evaporator

Procedure:

-

To a solution of 2-nitro-5-(pyrrolidin-1-yl)pyridine in methanol or ethanol, a catalytic amount of 10% Pd/C is added under an inert atmosphere.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr apparatus) and stirred vigorously at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

The mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with the solvent used for the reaction.

-

The filtrate is concentrated under reduced pressure to afford this compound. Further purification, if necessary, can be performed by column chromatography or recrystallization.

Quantitative Data:

| Starting Material | Molar Mass ( g/mol ) |

| 2-Nitro-5-(pyrrolidin-1-yl)pyridine | 193.20 |

| Product | Molar Mass ( g/mol ) |

| This compound | 163.22 |

Note: The yield for this step is typically high, often exceeding 90%, but should be determined experimentally.

Characterization Data

The structural confirmation of the final product, this compound, is crucial and is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and pyrrolidine rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (163.22 g/mol ).

At the time of this writing, specific, publicly available ¹H and ¹³C NMR spectra for this compound were not found in the searched resources. Researchers should perform their own spectral analysis for structural verification.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the two-step synthesis.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step method, involving a microwave-assisted nucleophilic aromatic substitution followed by catalytic hydrogenation, is a reliable route for obtaining this valuable building block for drug discovery and development. For successful synthesis, it is imperative that researchers adhere to standard laboratory safety practices and perform thorough characterization of all intermediates and the final product.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-(Pyrrolidin-1-yl)pyridin-2-amine. The information is intended to support research and development activities involving this compound.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine and an amine group. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized. The compound is typically a solid at room temperature.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₃N₃ | - |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

The dihydrochloride salt of this compound is also documented, with a molecular formula of C₉H₁₅Cl₂N₃ and a molecular weight of 236.14 g/mol [2].

Synthesis and Purification

A two-step synthesis protocol is proposed for this compound, based on established chemical transformations. The process begins with the synthesis of the nitro-intermediate, followed by its reduction to the target amine.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

This step involves a nucleophilic aromatic substitution reaction.

-

Materials:

-

5-Bromo-2-nitropyridine

-

Pyrrolidine

-

Solvent (e.g., Ethyl Acetate)

-

Magnesium Sulfate (MgSO₄)

-

Heptane

-

Water

-

-

Procedure:

-

A mixture of 5-bromo-2-nitropyridine and an excess of pyrrolidine is heated, for instance, in a microwave reactor at 120°C for 1 hour[3].

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate[3].

-

The organic phase is washed with water, dried over anhydrous magnesium sulfate, and filtered[3].

-

The solvent is removed under reduced pressure[3].

-

The crude product is purified by column chromatography on silica gel, using a heptane/ethyl acetate gradient as the eluent, to yield 2-nitro-5-(pyrrolidin-1-yl)pyridine[3].

-

Workflow for Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

Caption: Synthesis of the nitro intermediate.

Step 2: Reduction of 2-Nitro-5-(pyrrolidin-1-yl)pyridine to this compound

The reduction of the nitro group to an amine can be achieved through several established methods. Catalytic hydrogenation is a common and effective approach.

-

Materials:

-

2-Nitro-5-(pyrrolidin-1-yl)pyridine

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate)

-

Solvent (e.g., Ethanol or Methanol)

-

Inert filtration aid (e.g., Celite)

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 2-nitro-5-(pyrrolidin-1-yl)pyridine in a suitable solvent such as ethanol in a reaction vessel.

-

Add a catalytic amount of 10% Pd/C.

-

If using H₂ gas, purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas at a suitable pressure (e.g., from a balloon or a hydrogenation apparatus).

-

If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Alternative Reduction Methods:

-

Fe/HCl or Fe/NH₄Cl: This classic method involves the use of iron powder in the presence of an acid (hydrochloric acid or ammonium chloride in a solvent mixture like ethanol/water)[4][5]. The reaction is typically heated to reflux. Work-up involves filtering the iron salts and basifying the filtrate before extraction.

-

SnCl₂: Stannous chloride is another effective reagent for the reduction of aromatic nitro groups[6][7][8]. The reaction is often carried out in a solvent like ethanol or ethyl acetate.

Workflow for Nitro Group Reduction

Caption: General workflow for the amine synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts will be influenced by the electronic effects of the amino and pyrrolidinyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine and pyrrolidine rings.

Mass Spectrometry (MS)

-

Predicted Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 163.11. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the pyrrolidine ring and potentially the loss of the amino group or parts of the pyridine ring.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

-

Pyrrolidine Ring: The pyrrolidine scaffold is a common feature in many biologically active compounds and natural products, including some alkaloids[9][10][11]. It can influence a molecule's physicochemical properties and its binding to biological targets[9].

-

2-Aminopyridine Moiety: The 2-aminopyridine structure is a key component in a variety of pharmaceuticals with diverse therapeutic applications[12][13].

Derivatives of 2-aminopyridine and compounds containing pyrrolidine rings have been investigated for a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects[9][13]. Further screening of this compound is warranted to explore its potential biological activities.

Safety and Handling

The dihydrochloride salt of this compound is reported to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed experimental protocols are based on established chemical principles and may require optimization. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory, with appropriate safety measures in place. The predicted analytical data should be confirmed by experimental analysis.

References

- 1. scbt.com [scbt.com]

- 2. This compound dihydrochloride | C9H15Cl2N3 | CID 137698735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-nitro-5-(pyrrolidin-1-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 6. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 11. Nicotine - Wikipedia [en.wikipedia.org]

- 12. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on 5-(Pyrrolidin-1-yl)pyridin-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound 5-(Pyrrolidin-1-yl)pyridin-2-amine. Due to a notable absence of this compound in peer-reviewed scientific literature, this guide focuses on its fundamental chemical properties, predicted characteristics, and potential synthetic pathways derived from related structures. The lack of published biological studies precludes a detailed discussion of its mechanism of action or its role in signaling pathways at this time. This guide serves as a foundational resource for researchers interested in the synthesis and potential future investigation of this molecule.

Chemical Identity and Properties

This compound is a heterocyclic organic compound incorporating both a pyridine and a pyrrolidine ring system. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 16779314 (for parent compound) | [2] |

| Dihydrochloride CAS | 2137624-63-4 | [2] |

Predicted Properties (Computational Data):

| Property | Predicted Value |

| XlogP | 0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 42.2 Ų |

Note: These properties are computationally predicted and have not been experimentally verified in published literature.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds. A common approach involves the nucleophilic aromatic substitution of a suitable pyridine precursor with pyrrolidine, followed by the reduction of a nitro group to an amine.

Conceptual Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is hypothetical and would require experimental optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

-

To a solution of 5-bromo-2-nitropyridine (1.0 eq) in a suitable solvent (e.g., DMSO, NMP), add pyrrolidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture at a temperature range of 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-nitro-5-(pyrrolidin-1-yl)pyridine.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, 2-nitro-5-(pyrrolidin-1-yl)pyridine (1.0 eq), in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. Common methods include:

-

Iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid). The mixture is typically heated to reflux.

-

Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

If an acid was used, neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predicted NMR and mass spectrometry characteristics based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring would appear as distinct multiplets or doublets in the aromatic region (approx. 6.5-8.0 ppm).- The protons of the pyrrolidine ring would likely show two multiplets in the aliphatic region (approx. 1.8-3.5 ppm).- The amine (-NH₂) protons would appear as a broad singlet. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring would be observed in the downfield region (approx. 100-160 ppm).- Aliphatic carbons of the pyrrolidine ring would be seen in the upfield region (approx. 25-50 ppm). |

| Mass Spectrometry (ESI-MS) | - The protonated molecule [M+H]⁺ would be expected at m/z 164.1182. |

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The pyrrolidine and 2-aminopyridine moieties are present in numerous biologically active compounds, suggesting that this molecule could be a candidate for screening in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.[3]

Future Research Directions

To elucidate the potential of this compound, the following experimental workflow is proposed for future investigations.

Caption: Proposed workflow for the future investigation of this compound.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity. However, a comprehensive characterization based on experimental data is currently lacking in the scientific literature. This guide provides a foundational understanding of its properties and a hypothetical framework for its synthesis and future research. Further experimental work is necessary to validate the predicted data and to explore the pharmacological potential of this compound.

References

In-depth Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 937623-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine group at the 5-position and an amine group at the 2-position. Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, as both pyridine and pyrrolidine moieties are common scaffolds in biologically active molecules. This document aims to provide a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 937623-38-6 | Multiple Suppliers |

| Molecular Formula | C₉H₁₃N₃ | Multiple Suppliers |

| Molecular Weight | 163.22 g/mol | Multiple Suppliers |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Synthesis

One plausible synthetic pathway could involve the reaction of 5-bromo-2-nitropyridine with pyrrolidine to form the intermediate 2-nitro-5-(pyrrolidin-1-yl)pyridine. This intermediate can then be reduced to the target compound, this compound.

Hypothetical Experimental Protocol for a Precursor: Synthesis of 2-nitro-5-(pyrrolidin-1-yl)pyridine

A disclosed method for a potential precursor is as follows:

-

Reaction: A mixture of 5-bromo-2-nitropyridine and pyrrolidine is heated, for example, in a microwave reactor.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic phase is washed, dried, and concentrated. The crude product is then purified by chromatography on silica gel.

Note: This protocol is for a potential precursor and not the final compound. The final reduction step would require a suitable reducing agent, such as hydrogen gas with a palladium catalyst, or tin(II) chloride.

The logical workflow for this hypothetical synthesis is illustrated in the following diagram.

Caption: Hypothetical two-step synthesis of this compound.

Biological Activity and Mechanism of Action

There is currently no publicly available data on the biological activity, pharmacological profile, or mechanism of action of this compound. The presence of the 2-aminopyridine scaffold, a common feature in many biologically active compounds, suggests that this molecule could be a subject of interest in drug discovery programs. Derivatives of 2-aminopyridine are known to exhibit a wide range of activities, including but not limited to kinase inhibition, antimicrobial effects, and central nervous system activity.

Similarly, the pyrrolidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.

Given the lack of specific data, any potential biological activity is purely speculative at this time. Further research, including in vitro and in vivo screening, would be necessary to elucidate the pharmacological properties of this compound.

Signaling Pathways

As there is no information on the biological targets or mechanism of action of this compound, no signaling pathway diagrams can be provided.

Quantitative Data

No quantitative biological data, such as IC₅₀, EC₅₀, or binding constants, for this compound has been reported in the scientific literature or public databases.

Conclusion

This compound (CAS 937623-38-6) is a chemical compound for which there is a significant lack of detailed technical information in the public domain. While its structure suggests potential for biological activity, making it a candidate for screening in drug discovery programs, there is currently no published research to support any specific application. The synthesis is likely achievable through standard organic chemistry methods, but detailed, validated protocols are not available. Researchers interested in this compound would need to undertake de novo synthesis, purification, and comprehensive biological evaluation to uncover its potential. This document serves as a summary of the currently available, albeit limited, information and highlights the need for further investigation to understand the properties and potential applications of this molecule.

Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(Pyrrolidin-1-yl)pyridin-2-amine, a molecule of interest in medicinal chemistry due to its substructural features commonly found in bioactive compounds.

Core Compound Data

The fundamental physicochemical properties of this compound and its dihydrochloride salt are summarized below.

| Property | This compound | This compound dihydrochloride |

| Molecular Formula | C₉H₁₃N₃ | C₉H₁₅Cl₂N₃[1] |

| Molecular Weight | 163.22 g/mol [2] | 236.14 g/mol [1] |

| CAS Number | 937623-38-6 | 2137624-63-4[1] |

| IUPAC Name | This compound | 5-pyrrolidin-1-ylpyridin-2-amine;dihydrochloride[1] |

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine (Intermediate)

This step is based on the known reactivity of halonitropyridines with amines.

Materials:

-

5-Bromo-2-nitropyridine

-

Pyrrolidine

-

Anhydrous solvent (e.g., Dimethylformamide or Acetonitrile)

-

Base (e.g., Potassium carbonate or Triethylamine)

Procedure:

-

To a solution of 5-bromo-2-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add pyrrolidine (1.2 eq) and the base (2.0 eq).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120°C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.

Materials:

-

2-Nitro-5-(pyrrolidin-1-yl)pyridine (from Step 1)

-

Reducing agent (e.g., Iron powder in acetic acid, Tin(II) chloride in ethanol, or catalytic hydrogenation with Pd/C)

-

Solvent appropriate for the chosen reducing agent (e.g., Ethanol, Ethyl acetate, Acetic acid)

Procedure (using Iron powder as an example):

-

A mixture of 2-nitro-5-(pyrrolidin-1-yl)pyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid is heated to reflux.

-

The reaction progress is monitored by TLC or LC-MS.

-

After the reaction is complete, the mixture is cooled and filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound.

-

Further purification can be performed by crystallization or column chromatography if necessary.

Potential Biological Significance and Signaling Pathway

The pyrrolidine and 2-aminopyridine scaffolds are prevalent in a multitude of biologically active molecules, including those with anticancer, antimicrobial, and central nervous system activities. For instance, certain pyrrolidine-containing compounds have been identified as antagonists of the CXCR4 chemokine receptor. The CXCR4 signaling pathway is implicated in cancer metastasis, making it a significant target in drug discovery.

Below is a diagram illustrating a simplified workflow for the synthesis and characterization of this compound.

References

Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position and a pyrrolidine ring at the 5-position. Its structure combines key pharmacophores that are prevalent in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold known to enhance the three-dimensional character and physicochemical properties of drug candidates, which can lead to improved target binding and pharmacokinetic profiles[1][2]. The 2-aminopyridine moiety is a bioisostere for aniline and is found in numerous biologically active molecules, offering advantageous properties for drug design[3]. Consequently, this compound serves as a valuable synthetic intermediate and building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases[4][5].

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities observed in its derivatives.

Chemical Properties and Identification

The formal IUPAC name for the compound is This compound . It is also commonly available and handled in its more stable dihydrochloride salt form[6].

Physicochemical Data

The key quantitative and identifying data for this compound and its dihydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | This compound (Free Base) | This compound (Dihydrochloride Salt) | Data Source |

| IUPAC Name | 5-pyrrolidin-1-ylpyridin-2-amine | 5-pyrrolidin-1-ylpyridin-2-amine;dihydrochloride | [6][7] |

| Molecular Formula | C₉H₁₃N₃ | C₉H₁₅Cl₂N₃ | [7] |

| Molecular Weight | 163.22 g/mol | 236.14 g/mol | [7] |

| Canonical SMILES | C1CCN(C1)C2=CC=C(N=C2)N | C1CCN(C1)C2=CC=C(N=C2)N.Cl.Cl | PubChem |

| InChIKey | JPBRHMIVZVUWCZ-UHFFFAOYSA-N | DTFUWOKNSIGFGO-UHFFFAOYSA-N | [6] |

| CAS Number | 937623-38-6 | 2137624-63-4 | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. A common and effective strategy involves the reaction of a 5-halopyridin-2-amine with pyrrolidine. The following protocol details a representative procedure for its synthesis from 5-bromopyridin-2-amine.

General Synthesis Workflow

The logical workflow for the synthesis is based on the nucleophilic substitution of a halogen on the pyridine ring by the secondary amine, pyrrolidine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 5-bromopyridin-2-amine and pyrrolidine.

Materials:

-

5-Bromopyridin-2-amine (1.0 eq)

-

Pyrrolidine (2.0 - 3.0 eq)

-

Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq) as the base

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as the solvent

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware, including a round-bottom flask and condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, water, and brine for workup

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.0 eq) and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Addition of Reagents: Add the anhydrous solvent (e.g., DMSO) to the flask, followed by the addition of pyrrolidine (2.0 - 3.0 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude material can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Biological Activity and Applications in Drug Discovery

While specific quantitative biological data for this compound is not extensively reported in the literature, its structural motifs are present in a wide range of biologically active compounds. This indicates its primary role as a key intermediate in the synthesis of more complex molecules for drug discovery.

Derivatives incorporating the 5-(pyrrolidin-1-yl)pyridin-2-amino scaffold have shown potential in several therapeutic areas:

-

Anticancer Activity: The pyrrolidine ring is a feature of many compounds investigated for their anticancer properties. For instance, novel 5-oxopyrrolidine derivatives have demonstrated potent activity against lung cancer cell lines (A549)[4]. The substitution pattern on the pyridine and pyrrolidine rings is critical for modulating activity and selectivity.

-

Antimicrobial Activity: Pyrrolidine and pyridine moieties are integral to various antimicrobial agents. Research has shown that derivatives of 5-oxopyrrolidine exhibit promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains[4]. The 2-aminopyridine structure is also a known pharmacophore in compounds with antibacterial and antifungal properties[5].

The utility of this compound in drug development lies in its ability to serve as a versatile scaffold. Researchers can functionalize the 2-amino group or the pyridine ring to generate libraries of novel compounds for screening against various biological targets.

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its straightforward synthesis and the proven biological relevance of its constituent heterocyclic systems make it an important building block for the creation of novel therapeutic agents. While the compound itself is not characterized as a potent bioactive agent, its value as a synthetic intermediate is clear from the anticancer and antimicrobial activities reported for its more complex derivatives. The experimental protocol provided herein offers a reliable method for its preparation, enabling further exploration and development in medicinal chemistry programs.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 6. This compound dihydrochloride | C9H15Cl2N3 | CID 137698735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to 5-(1-pyrrolidinyl)-2-pyridinamine: Synthesis, Characterization, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and a representative preclinical evaluation workflow for the novel compound, 5-(1-pyrrolidinyl)-2-pyridinamine. This molecule incorporates two key pharmacophores, the 2-aminopyridine and the pyrrolidine moieties, which are prevalent in a wide range of biologically active compounds. This document outlines a plausible synthetic route, methods for purification and characterization, and detailed protocols for in vitro and in vivo assays to assess its potential as a therapeutic agent. While specific biological data for this compound is not yet publicly available, this guide presents a framework for its evaluation, based on the known activities of structurally related molecules, particularly as potential kinase inhibitors.

Chemical Structure and Properties

5-(1-pyrrolidinyl)-2-pyridinamine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a pyrrolidinyl group at the 5-position.

Table 1: Physicochemical Properties of 5-(1-pyrrolidinyl)-2-pyridinamine

| Property | Value | Source |

| IUPAC Name | 5-(pyrrolidin-1-yl)pyridin-2-amine | PubChem |

| Molecular Formula | C₉H₁₃N₃ | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| CAS Number | 937623-38-6 | ChemWhat[1] |

| Appearance | (Predicted) Off-white to yellow solid | N/A |

| Solubility | (Predicted) Soluble in DMSO, Methanol | N/A |

| LogP (Predicted) | 1.5 - 2.5 | N/A |

Synthesis and Characterization

A plausible and efficient method for the synthesis of 5-(1-pyrrolidinyl)-2-pyridinamine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis

Materials:

-

5-Bromo-2-aminopyridine

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene via syringe.

-

Add pyrrolidine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(1-pyrrolidinyl)-2-pyridinamine.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and identify proton and carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothetical Biological Evaluation

Based on the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a representative evaluation of 5-(1-pyrrolidinyl)-2-pyridinamine ("Pyr-A2P") would focus on its anti-cancer potential through kinase inhibition.

In Vitro Efficacy and Potency

Table 2: Hypothetical In Vitro Kinase Inhibition and Cytotoxicity Data for Pyr-A2P

| Assay Type | Target/Cell Line | Endpoint | Hypothetical Value |

| Kinase Inhibition | Kinase A (e.g., PI3Kα) | IC₅₀ | 50 nM |

| Kinase B (e.g., mTOR) | IC₅₀ | 120 nM | |

| Kinase C (e.g., Akt1) | IC₅₀ | 800 nM | |

| Cytotoxicity | Cancer Cell Line 1 (e.g., MCF-7) | GI₅₀ | 0.5 µM |

| Cancer Cell Line 2 (e.g., HCT116) | GI₅₀ | 1.2 µM | |

| Normal Cell Line (e.g., HEK293) | CC₅₀ | > 20 µM |

Experimental Workflow: In Vitro Evaluation

Caption: A typical workflow for in vitro characterization.

Detailed Experimental Protocols: In Vitro Assays

-

Reagent Preparation: Prepare kinase buffer, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and the test compound (Pyr-A2P) at various concentrations.

-

Kinase Reaction: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound. Incubate for a specified time at room temperature.

-

Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to the wells.

-

Incubation: Incubate for 60 minutes at room temperature to allow for binding equilibration.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the emission ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistic model.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Pyr-A2P and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) values.

Hypothetical Pharmacokinetics and In Vivo Toxicology

Prior to clinical development, the pharmacokinetic profile and safety of a lead compound must be established.

In Vitro ADME and In Vivo Pharmacokinetics

Table 3: Hypothetical Pharmacokinetic Profile of Pyr-A2P

| Parameter | Assay Type | Species | Hypothetical Value |

| Metabolic Stability | Liver Microsomes | Human, Rat | t₁/₂ > 60 min |

| Plasma Protein Binding | Equilibrium Dialysis | Human, Rat | < 90% |

| Permeability | Caco-2 Assay | N/A | Papp (A→B) > 10 x 10⁻⁶ cm/s |

| Bioavailability (F%) | Oral Dosing | Rat | 40% |

| Clearance (CL) | IV Dosing | Rat | 15 mL/min/kg |

| Volume of Distribution (Vd) | IV Dosing | Rat | 2.5 L/kg |

In Vivo Toxicology

Table 4: Hypothetical Acute In Vivo Toxicity of Pyr-A2P

| Study Type | Species | Route of Administration | Key Finding |

| Maximum Tolerated Dose (MTD) | Mouse | Oral (single dose) | MTD > 500 mg/kg |

| 7-Day Dose Range Finding | Rat | Oral (daily) | No significant adverse effects at 100 mg/kg/day |

Detailed Experimental Protocols: Preclinical Evaluation

-

Animal Dosing: Administer Pyr-A2P to a cohort of rats intravenously (IV) and orally (PO) at a defined dose.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Sample Analysis: Quantify the concentration of Pyr-A2P in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Animal Model: Use healthy young adult rodents (e.g., Sprague-Dawley rats).

-

Dose Administration: Administer single escalating doses of Pyr-A2P to different groups of animals via the intended clinical route (e.g., oral gavage).

-

Clinical Observation: Monitor the animals for signs of toxicity, morbidity, and mortality for at least 14 days.[3]

-

Data Collection: Record body weight, food and water consumption, and any clinical signs of toxicity.

-

Pathology: At the end of the study, perform a gross necropsy. For selected dose groups, collect tissues for histopathological examination.

-

Endpoint Determination: Determine the Maximum Tolerated Dose (MTD).

Hypothetical Mechanism of Action and Signaling Pathway

Assuming Pyr-A2P is a kinase inhibitor targeting the PI3K/Akt/mTOR pathway, a key signaling cascade in cancer cell growth and survival.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Pyr-A2P.

Conclusion

5-(1-pyrrolidinyl)-2-pyridinamine represents a molecule of interest for drug discovery, combining two scaffolds known for their biological activities. This technical guide provides a comprehensive framework for its synthesis and preclinical evaluation. The outlined protocols for chemical synthesis, in vitro assays, and in vivo studies offer a clear path for researchers to explore the therapeutic potential of this and structurally related compounds. While the specific biological profile of 5-(1-pyrrolidinyl)-2-pyridinamine remains to be elucidated, the methodologies presented here are fundamental to the process of modern drug development.

References

Spectroscopic and Synthetic Profile of 5-(Pyrrolidin-1-yl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Pyrrolidin-1-yl)pyridin-2-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted mass spectrometry data alongside estimated Nuclear Magnetic Resonance (NMR) data. These estimations are based on the analysis of structurally related compounds and established principles of spectroscopic analysis. Additionally, a detailed experimental protocol for its synthesis and characterization is provided.

Spectroscopic Data

The structural complexity of this compound, featuring both an aromatic pyridine ring and a saturated pyrrolidine ring, gives rise to a distinct spectroscopic signature.

Mass Spectrometry (MS)

Predicted mass spectrometry data for the dihydrochloride salt of this compound is available. The data includes predicted m/z values for various adducts, which are crucial for the identification of the compound in mass spectrometric analysis.

| Adduct | m/z |

| [M+H]⁺ | 164.1182 |

| [M+Na]⁺ | 186.1002 |

| [M+K]⁺ | 202.0741 |

| [M+NH₄]⁺ | 181.1448 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Estimated ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | H-6 (Pyridine) | The proton ortho to the amino group is expected to be the most downfield of the pyridine protons. |

| ~7.0 | dd | 1H | H-4 (Pyridine) | This proton is coupled to both H-3 and H-6, appearing as a doublet of doublets. |

| ~6.4 | d | 1H | H-3 (Pyridine) | The proton ortho to the pyrrolidine group is expected to be the most upfield of the pyridine protons due to electron donation. |

| ~4.5 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet; the chemical shift can be concentration-dependent. |

| ~3.3 | t | 4H | N-CH₂ (Pyrrolidine) | Protons on the carbons directly attached to the nitrogen atom of the pyrrolidine ring. |

| ~2.0 | m | 4H | -CH₂-CH₂- (Pyrrolidine) | Protons on the other two carbons of the pyrrolidine ring, appearing as a multiplet. |

Estimated ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-2 (Pyridine) | Carbon bearing the amino group, significantly deshielded. |

| ~145.0 | C-6 (Pyridine) | Aromatic CH carbon adjacent to the ring nitrogen. |

| ~135.0 | C-5 (Pyridine) | Carbon attached to the pyrrolidine nitrogen, influenced by its electron-donating effect. |

| ~120.0 | C-4 (Pyridine) | Aromatic CH carbon. |

| ~108.0 | C-3 (Pyridine) | Aromatic CH carbon shielded by the amino group. |

| ~47.0 | N-CH₂ (Pyrrolidine) | Carbons of the pyrrolidine ring attached to the nitrogen. |

| ~25.0 | -CH₂-CH₂- (Pyrrolidine) | The other two carbons of the pyrrolidine ring. |

Experimental Protocols

The following section details a plausible synthetic route and the subsequent spectroscopic analysis for this compound.

Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of such compounds is through nucleophilic aromatic substitution.

-

Materials:

-

5-Bromo-2-aminopyridine

-

Pyrrolidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine, the palladium catalyst, and the ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, pyrrolidine, and the strong base.

-

Heat the reaction mixture under an inert atmosphere and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.

-

The purified sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts should be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the synthesized compound.

-

Electrospray ionization (ESI) is a suitable technique for this type of molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

In-Depth Technical Guide: Solubility of 5-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidine and an amine group. As with many novel chemical entities in drug discovery and development, understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for formulation development. A critical parameter among these properties is solubility, which influences bioavailability, dosing, and the choice of analytical methodologies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific published quantitative data for this compound, this document outlines the theoretical considerations that govern its solubility, provides detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively evaluate and optimize the solubility of this and structurally related compounds.

Theoretical Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar moieties.

-

Polar Moieties: The primary amine (-NH2) and the tertiary amine within the pyrrolidine ring, along with the nitrogen atom in the pyridine ring, are capable of forming hydrogen bonds with polar solvents like water.[1][2] These groups are expected to contribute positively to the aqueous solubility. The basic nature of the amine groups also means that the compound's solubility will be highly dependent on pH. In acidic solutions, these amines will be protonated to form more soluble ammonium salts.

-

Non-Polar Moieties: The pyridine ring and the hydrocarbon backbone of the pyrrolidine ring are hydrophobic.[3][4] These non-polar parts will contribute to the compound's solubility in organic solvents.[1]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Neutral Water | Low to Moderate | The presence of hydrogen bond donors and acceptors is offset by the hydrophobic pyridine and pyrrolidine rings. |

| Acidic Buffer (e.g., pH 1-4) | High | Protonation of the basic nitrogen atoms will form highly soluble salts. |

| Basic Buffer (e.g., pH 9-12) | Low | The compound will exist in its neutral, less soluble form. |

| Organic Solvents | ||

| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents can effectively solvate both the polar and non-polar portions of the molecule.[5] |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | Capable of hydrogen bonding with the amine groups.[5] |

| Non-Polar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[5] |

Experimental Determination of Solubility

To obtain quantitative data, experimental determination of solubility is essential. The following sections provide detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.[6][7]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or various organic solvents) in a glass vial.[8]

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[8][9]

-

-

Separation of Undissolved Solid:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[10] Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.[6]

-

Table 2: Example Data Presentation for Thermodynamic Solubility

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (µg/mL) |

| Water | 25 | 7.0 | Hypothetical Data |

| PBS | 25 | 7.4 | Hypothetical Data |

| 0.1 N HCl | 25 | 1.0 | Hypothetical Data |

| Ethanol | 25 | N/A | Hypothetical Data |

| DMSO | 25 | N/A | Hypothetical Data |

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (e.g., DMSO). It is a high-throughput method often used in early drug discovery.[7][11]

Experimental Protocol:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[9]

-

-

Assay Procedure:

-

In a 96-well plate, add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).[7] The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.[9]

-

The appearance of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry (UV absorbance), or direct UV analysis after filtration.[7][10]

-

-

Data Analysis:

-

The kinetic solubility is reported as the concentration at which precipitation is first observed.[6]

-

Table 3: Example Data Presentation for Kinetic Solubility

| Assay Method | Buffer | pH | Kinetic Solubility (µM) |

| Nephelometry | PBS | 7.4 | Hypothetical Data |

| Direct UV | SGF | 1.2 | Hypothetical Data |

| Direct UV | SIF | 6.8 | Hypothetical Data |

Logical Workflow for Solubility Assessment

A systematic approach to solubility assessment is crucial in a research and development setting. The following workflow outlines the key stages.

References

- 1. embibe.com [embibe.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

Uncharted Territory: The Biological Target Landscape of 5-(Pyrrolidin-1-yl)pyridin-2-amine

A comprehensive search of publicly available scientific literature and bioactivity databases reveals a notable absence of specific biological target data for the compound 5-(Pyrrolidin-1-yl)pyridin-2-amine. Despite the prevalence of both the pyridine and pyrrolidine scaffolds in a wide array of biologically active molecules, this particular isomeric arrangement appears to be largely unexplored territory in drug discovery and chemical biology research.

This technical guide addresses the current data vacuum for this compound and, in lieu of direct experimental evidence, provides a detailed analysis of a closely related, publicly characterized compound: a derivative of 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine , which has been identified as a potent antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). The structural similarity between these compounds offers a scientifically grounded starting point for researchers interested in the potential therapeutic applications of this compound.

This document will, therefore, focus on the known biological targets of this analogous compound, presenting the available quantitative data, experimental methodologies, and relevant signaling pathways as a predictive framework for the potential bioactivity of this compound.

A Structurally Related Compound as a Surrogate: MCH-R1 Antagonism

Research into derivatives of 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine has identified these molecules as potent and functionally active antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). One such compound demonstrated a high binding affinity with a Ki value of 2.3 nM and showed efficacy in in-vivo models. MCH-R1, a G-protein coupled receptor (GPCR), is primarily expressed in the brain and is implicated in the regulation of feeding behavior and energy balance, making it an attractive target for the development of anti-obesity therapeutics.

Quantitative Bioactivity Data

The following table summarizes the reported in-vitro binding affinity of a representative MCH-R1 antagonist from the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine series.

| Compound | Target | Assay Type | Ki (nM) |

| 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine derivative | MCH-R1 | Radioligand Binding Assay | 2.3 |

Experimental Protocols

Radioligand Binding Assay for MCH-R1:

This protocol outlines a typical radioligand binding assay used to determine the affinity of a compound for the MCH-R1 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human MCH-R1 are cultured under standard conditions.

-

Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound (e.g., the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine derivative).

-

The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow for binding equilibrium to be reached.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled MCH-R1 agonist or antagonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

The antagonism of MCH-R1 by the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine derivative would block the downstream signaling cascade initiated by the endogenous ligand, melanin-concentrating hormone (MCH).

Future Directions for this compound Research

Given the lack of direct biological data, the following experimental workflow is proposed for the initial characterization of this compound.

Conclusion

While this compound remains an uncharacterized entity in the landscape of chemical biology, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential modulator of G-protein coupled receptors, particularly MCH-R1. The data and protocols presented for the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine series offer a valuable roadmap for researchers to initiate the biological evaluation of this compound. Future screening efforts against a broad range of biological targets will be crucial to unveil the therapeutic potential of this novel chemical entity.

The Strategic deployment of 5-(Pyrrolidin-1-yl)pyridin-2-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-(pyrrolidin-1-yl)pyridin-2-amine core is a privileged scaffold in medicinal chemistry, increasingly recognized for its role as a versatile fragment in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application in the development of inhibitors targeting a range of clinically relevant proteins. Detailed experimental protocols and quantitative biological data are presented to facilitate its use in contemporary drug discovery programs.

Chemical and Physical Properties

The foundational fragment, this compound, possesses a unique combination of structural features that contribute to its utility in drug design. The pyrrolidine ring offers a three-dimensional character that can enhance binding to protein targets, while the 2-aminopyridine moiety is a well-established hinge-binding motif, particularly in kinase inhibitors.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | PubChem |

| Molecular Weight | 163.22 g/mol | PubChem |

| CAS Number | 167793-14-4 | PubChem |

| Topological Polar Surface Area | 42.2 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of the Core Fragment

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the efficient formation of the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

This protocol describes a general procedure for the synthesis of the title compound from 5-bromopyridin-2-amine and pyrrolidine.

Materials:

-

5-bromopyridin-2-amine

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in Drug Design: A Fragment-Based Approach

The this compound scaffold has been successfully employed as a key building block in the development of inhibitors for a variety of protein targets. Its ability to engage in crucial hydrogen bonding interactions and to present a non-planar substituent for probing deeper pockets makes it an attractive starting point for fragment-based drug design (FBDD) and lead optimization.

Kinase Inhibition

The 2-aminopyridine motif is a well-known "hinge-binder" in protein kinases, mimicking the adenine region of ATP. The addition of the 5-pyrrolidinyl group provides a vector for exploring the solvent-exposed region of the ATP binding site, often leading to enhanced potency and selectivity.

Dysregulation of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is a hallmark of many cancers, making these kinases attractive therapeutic targets. Several CDK4/6 inhibitors incorporating the this compound scaffold have been developed.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into the structure of biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. The protocol is intended for researchers and scientists in the field of organic synthesis and drug development.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1][2] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3]

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of a 5-halopyridin-2-amine (e.g., 5-bromopyridin-2-amine) with pyrrolidine. The catalytic cycle, as illustrated in the general mechanism of the Buchwald-Hartwig amination, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3]

Experimental Protocol

This protocol is based on established methodologies for Buchwald-Hartwig amination of bromopyridine substrates.[3][4]

Materials:

-

5-Bromopyridin-2-amine

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 5-bromopyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene (5 mL per 1 mmol of 5-bromopyridin-2-amine) to the flask via syringe, followed by the addition of pyrrolidine (1.2 equiv).

-

Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring.

-

Monitoring: The progress of the reaction should be monitored by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-